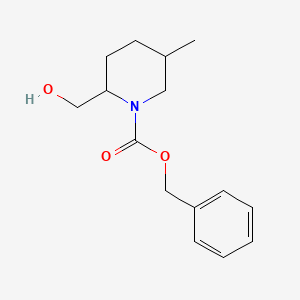
4-Quinazolinamine, 7-fluoro-N-(4-fluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-fluoro-N-(4-fluorophenyl)quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C14H9F2N3, has gained attention due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-N-(4-fluorophenyl)quinazolin-4-amine typically involves multiple steps, including nucleophilic substitution and reduction reactions. One common method starts with the reaction of 4-chloro-7-fluoro-6-nitroquinazoline with acetonitrile, followed by nucleophilic substitution with phenylamine and subsequent reduction .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. This includes the use of specific solvents, temperature control, and purification techniques such as crystallization and filtration .
Analyse Chemischer Reaktionen
Types of Reactions
7-fluoro-N-(4-fluorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like phenylamine. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
7-fluoro-N-(4-fluorophenyl)quinazolin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-fluoro-N-(4-fluorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinazoline derivatives such as gefitinib, erlotinib, and lapatinib. These compounds share a common quinazoline core but differ in their substituents, leading to variations in their biological activities and therapeutic applications .
Uniqueness
What sets 7-fluoro-N-(4-fluorophenyl)quinazolin-4-amine apart is its unique combination of fluorine atoms and the quinazoline scaffold, which may confer distinct biological properties and potential advantages in certain therapeutic contexts .
Eigenschaften
CAS-Nummer |
84729-33-9 |
|---|---|
Molekularformel |
C14H9F2N3 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
7-fluoro-N-(4-fluorophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C14H9F2N3/c15-9-1-4-11(5-2-9)19-14-12-6-3-10(16)7-13(12)17-8-18-14/h1-8H,(H,17,18,19) |
InChI-Schlüssel |
VGHKUIOSWPONRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B15065880.png)
![1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B15065882.png)
![4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15065889.png)

![7-Iodo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B15065907.png)


![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B15065934.png)
![2-amino-6-(4-chlorophenyl)-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B15065943.png)



